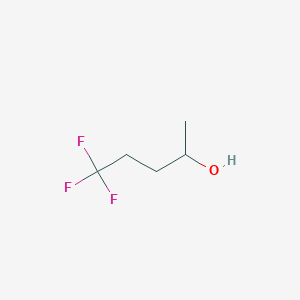
5,5,5-Trifluoropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropentan-2-ol is a chemical compound with the CAS Number: 352-58-9 . It has a molecular weight of 142.12 and its IUPAC name is 5,5,5-trifluoro-2-pentanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F3O/c1-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .
Scientific Research Applications
Synthesis and Derivative Compounds
5,5,5-Trifluorolaevulic acid, a related compound, has been synthesized from ethyl trifluoroacetate and diethyl succinate. Subsequent reactions have produced derivatives like 4-hydroxy-5,5,5-trifluoropent-3-enoic acid lactone and 5,5,5-trifluoropentane-1,4-diol, demonstrating the compound's versatility in organic synthesis (Brown et al., 1960).
Application in Electrophilic Cyclization
5,5,5-Trifluoropentan-2-ol or related compounds are used in silver-catalyzed electrophilic cyclizations to synthesize complex organic structures like 2-fluoroindoles, indicating their importance in medicinal chemistry and synthetic organic chemistry (Fujita et al., 2016).
Use in Microflow Systems for Synthesis
This compound plays a role in the continuous microflow synthesis of compounds like 2,4,5-trifluorobenzoic acid. Its use in microreactors indicates its efficiency in facilitating complex reactions in pharmaceutical and material science industries (Deng et al., 2015).
Role in Lewis Acid Chemistry
Compounds like tris(pentafluorophenyl)borane, which are structurally related to this compound, have emerged as significant catalysts or reagents in organic and organometallic chemistry. Their usage in reactions like catalytic hydrometallation and alkylation highlights the importance of fluorinated compounds in advancing chemical reactions (Erker, 2005).
As a Solvent for Radical Cations
This compound's derivatives have been found to be superior solvents for generating radical cations, significantly increasing their half-lives. This property is crucial for conducting high-quality EPR spectroscopy and studying the mechanisms of radical cations in various chemical processes (Eberson et al., 1995, 1997).
In Optoelectronics and Photocatalysis
The use of cationic, cyclometalated Ir(III) complexes in optoelectronics and solar energy conversion, where fluorinated compounds including those structurally similar to this compound play a crucial role, demonstrates their significance in the development of photoredox transformations and energy conversion applications (Mills et al., 2018).
Safety and Hazards
The safety information for 5,5,5-Trifluoropentan-2-ol includes several hazard statements: H226, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
5,5,5-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGAPAKHWXFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352-58-9 |
Source


|
| Record name | 5,5,5-trifluoropentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

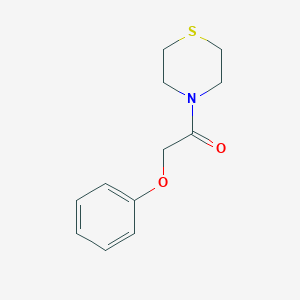
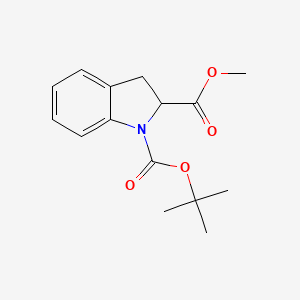
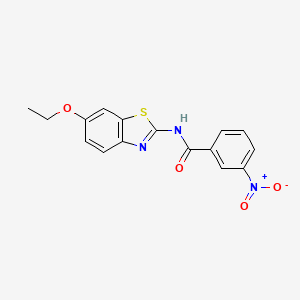
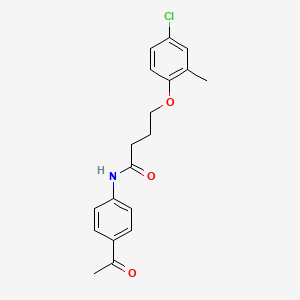
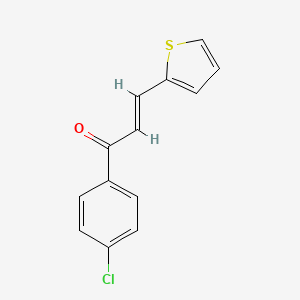
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)
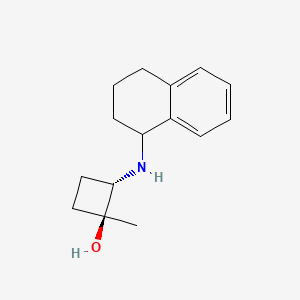
![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)
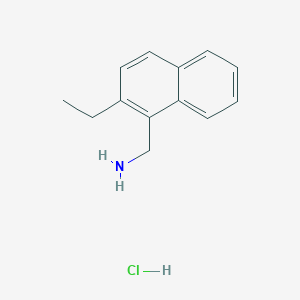
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)